Methyl-(5-methyl-furan-2-ylmethyl)-amine
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Overview
Description
“Methyl-(5-methyl-furan-2-ylmethyl)-amine” is a chemical compound. It is also known as “2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol” with a CAS Number of 22099-62-3 . The molecular weight of this compound is 155.2 .
Molecular Structure Analysis
The molecular structure of “Methyl-(5-methyl-furan-2-ylmethyl)-amine” is represented by the linear formula C8H13NO2 . The InChI code for this compound is 1S/C8H13NO2/c1-7-2-3-8(11-7)6-9-4-5-10/h2-3,9-10H,4-6H2,1H3 .Physical And Chemical Properties Analysis
The boiling point of “Methyl-(5-methyl-furan-2-ylmethyl)-amine” is 138/9 Torr . The compound is represented by the linear formula C8H13NO2, and it has a molecular weight of 155.2 .Scientific Research Applications
Furan Platform Chemicals
- Scientific Field : Green Chemistry
- Application Summary : Furan platform chemicals (FPCs) are being used as an alternative to traditional resources like crude oil in the chemical industry . They are directly available from biomass and can be used to synthesize a wide range of compounds .
- Methods of Application : The synthesis of chiral furans involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid . The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .
- Results or Outcomes : The main outcome of this research is the potential for a wide range of compounds to be economically synthesized from biomass via FPCs .
4-Methyl-N-(5-methyl-furan-2-ylmethyl)-benzenesulfonamide
- Scientific Field : Organic Chemistry
- Application Summary : This compound, also known as N-(5-Methyl-furfuryl)-p-toluenesulfonamide, is a heterocycle and a sulfonamide . It can be prepared from commercially available 5-methylfurfural .
- Methods of Application : The synthesis involves the preparation of 5-methylfurfurylamine from 5-methylfurfural via the oxime, followed by LiAlH4 reduction . The resulting 5-methylfurfurylamine is then reacted with p-toluenesulfonyl chloride in tert-butylmethyl ether (MTBE) at -15 °C .
- Results or Outcomes : The reaction yields a colourless crystalline solid, which is recrystallized from ethanol/pentane to yield 88% of the product .
Synthesis of Chiral Furans
- Scientific Field : Organic Chemistry
- Application Summary : Furan platform chemicals (FPCs) can be used to synthesize chiral furans . Chiral furans are important in the synthesis of pharmaceuticals and other bioactive compounds .
- Methods of Application : The synthesis of chiral furans involves the reaction of methyl furoate with formaldehyde in the presence of HCl and zinc chloride . This reaction yields a 5-chloromethylated derivative, which can be transformed into 2,5-furandicarboxylic acid (FDCA) by the action of nitric acid .
- Results or Outcomes : The synthesis of chiral furans from FPCs provides a cost-effective and environmentally friendly method for the production of pharmaceuticals and other bioactive compounds .
Trimethyl-(5-methyl-furan-2-ylmethyl)-ammonium, Iodide
- Scientific Field : Organic Chemistry
- Application Summary : Trimethyl-(5-methyl-furan-2-ylmethyl)-ammonium, iodide is a compound that can be synthesized and used in various chemical reactions .
- Methods of Application : The specific methods of application or experimental procedures for this compound would depend on the specific reaction or process it is being used in .
- Results or Outcomes : The outcomes obtained would also depend on the specific reaction or process .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methyl-1-(5-methylfuran-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6-3-4-7(9-6)5-8-2/h3-4,8H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHATXKUOUZLMGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368579 |
Source
|
Record name | Methyl-(5-methyl-furan-2-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(5-methyl-furan-2-ylmethyl)-amine | |
CAS RN |
14668-91-8 |
Source
|
Record name | Methyl-(5-methyl-furan-2-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[(5-methylfuran-2-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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